molecular formula C27H26N2O3 B12095733 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12095733
M. Wt: 426.5 g/mol
InChI Key: OGFKYQRLNHWCIQ-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple benzyl groups and a pyrimidine core, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with benzyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of multiple benzyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

1,3-dibenzyl-6-methyl-5-(phenylmethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C27H26N2O3/c1-21-25(20-32-19-24-15-9-4-10-16-24)26(30)29(18-23-13-7-3-8-14-23)27(31)28(21)17-22-11-5-2-6-12-22/h2-16H,17-20H2,1H3

InChI Key

OGFKYQRLNHWCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)COCC4=CC=CC=C4

Origin of Product

United States

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